Product packaging for Quinacetol sulfate(Cat. No.:CAS No. 57130-91-3)

Quinacetol sulfate

Cat. No.: B1214084
CAS No.: 57130-91-3
M. Wt: 472.5 g/mol
InChI Key: CDEWHBGYSWJUFP-UHFFFAOYSA-N
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Description

Quinacetol sulfate (CAS 57130-91-3) is an obsolete quinoline fungicide with specific historical application in agricultural research, particularly for controlling Septoria leaf spots in cereals . Its main value for researchers lies in its mechanism of action; as a member of the quinoline fungicide class, it is understood to disrupt fungal metabolism, often by targeting nucleic acid biosynthesis or cell membrane integrity, and is classified under FRAC MoA code U16 . The compound is the 2:1 sulfate salt of quinacetol (free base CAS 2598-31-4) . Its defined chemical profile, with a molecular formula of C₂₂H₂₀N₂O₆S and a molecular weight of 472.47, makes it a precise tool for biochemical studies . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N2O8S B1214084 Quinacetol sulfate CAS No. 57130-91-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57130-91-3

Molecular Formula

C22H20N2O8S

Molecular Weight

472.5 g/mol

IUPAC Name

1-(8-hydroxyquinolin-1-ium-5-yl)ethanone;sulfate

InChI

InChI=1S/2C11H9NO2.H2O4S/c2*1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11;1-5(2,3)4/h2*2-6,14H,1H3;(H2,1,2,3,4)

InChI Key

CDEWHBGYSWJUFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)O.CC(=O)C1=C2C=CC=NC2=C(C=C1)O.OS(=O)(=O)O

Canonical SMILES

CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.[O-]S(=O)(=O)[O-]

Other CAS No.

57130-91-3

Origin of Product

United States

Advanced Analytical Methodologies for Quinacetol Sulfate Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of quinacetol sulfate (B86663) from complex mixtures. Its high resolving power enables the isolation of the analyte from related substances and impurities, which is a prerequisite for accurate quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like quinacetol sulfate. Method development in HPLC involves the systematic optimization of various parameters to achieve the desired separation.

A common approach for the analysis of this compound involves HPLC coupled with ultraviolet (UV) detection. For instance, a principle of method for the analysis of plant protection products containing this compound utilizes HPLC with UV detection at a wavelength of 254 nm pic.int.

The development and validation of a robust HPLC method would typically encompass the following stages:

Column Selection: A reversed-phase column, such as a C18, is often the first choice due to its wide applicability. The selection is based on the polarity of this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile, pH of the buffer, and solvent composition are optimized to achieve good peak shape and resolution.

Detector Wavelength Selection: The UV detector wavelength is selected based on the absorbance maximum of this compound to ensure high sensitivity.

Method Validation: A validated HPLC method for this compound would include the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with international guidelines.

While the principle of HPLC-UV for this compound analysis is established, detailed, publicly available research focusing specifically on the comprehensive development and validation of a standalone HPLC method for this compound is limited. It is often included in broader multi-residue screening methods.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The application of GC to the analysis of this compound may require derivatization to increase its volatility and thermal stability, as the sulfate group makes the molecule polar and non-volatile.

This compound is often included in multi-residue pesticide screening methods that utilize GC coupled with mass spectrometry (GC-MS) scribd.comscribd.com. In such methods, a sample containing multiple pesticides is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column.

Key considerations for the GC analysis of this compound include:

Injection Technique: Split/splitless injection is commonly used. The choice of injection mode depends on the concentration of the analyte.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase is typically employed for pesticide analysis.

Temperature Programming: A temperature gradient is applied to the GC oven to elute compounds with a wide range of boiling points.

Derivatization: While not always explicitly detailed in broad screening methods, derivatization of the polar functional groups of this compound might be necessary to improve its chromatographic behavior.

Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the structural elucidation and trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound in various matrices. LC-MS/MS, in particular, provides a high degree of certainty in identification and quantification. In multi-residue screening of pesticides, this compound has been analyzed using LC coupled with time-of-flight (TOF) or quadrupole-time-of-flight (Q-TOF) mass spectrometry scribd.com.

A representative LC-MS method for the screening of this compound might involve the following:

ParameterDescription
Chromatography Reversed-phase liquid chromatography
Ionization Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)
Detection Mode Full scan for screening, Multiple Reaction Monitoring (MRM) for quantification

This table is interactive. You can sort and filter the data.

In a specific application, this compound was identified with a retention time of 3.14 minutes and an exact mass of 187.0631 scribd.com. LC-MS/MS methods for residue analysis have demonstrated low limits of quantification (LOQ), for example, at 0.01 mg/kg in food matrices for similar compounds pic.int.

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the analysis of this compound, typically as part of broader screening methods for pesticides googleapis.com. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a chemical fingerprint for identification.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide valuable information about the molecular structure and purity of this compound. These methods are often used in conjunction with chromatography for unambiguous compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the carbon-hydrogen framework of this compound.

A typical ¹H NMR spectrum of the parent compound, quinacetol, would provide information on:

The number of different types of protons.

The electronic environment of each proton.

The connectivity of the atoms through spin-spin coupling.

TechniqueInformation Provided
¹H NMR Provides information about the proton environment and connectivity.
¹³C NMR Provides information about the carbon skeleton of the molecule.

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of quinacetol would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C and C-H) groups nih.gov. The presence of the sulfate group in this compound would introduce additional characteristic absorption bands for the S=O and S-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic system in this compound. The UV-Vis spectrum of this compound shows an absorption maximum (λmax) in the range of 232-234 nm pic.int. This property is utilized in HPLC-UV methods for the detection and quantification of the compound. The molar absorptivity (ε) at this wavelength is approximately 18000 L·mol⁻¹·cm⁻¹ pic.int.

Spectroscopic DataValue
UV-Vis λmax 232-234 nm pic.int
Molar Absorptivity (ε) ~18000 L·mol⁻¹·cm⁻¹ pic.int

This table is interactive. You can sort and filter the data.

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a powerful tool for the separation and analysis of charged species like this compound. The inherent negative charge of the sulfate group at neutral and alkaline pH makes it an ideal candidate for electrophoretic separation techniques.

Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used CE technique. In CZE, the separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. For this compound, its analysis by CZE would involve the optimization of several key parameters to achieve high resolution and sensitivity.

Key Parameters for CZE Analysis of this compound:

Buffer pH and Composition: The pH of the background electrolyte (BGE) is crucial as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For this compound, a buffer with a pH above its pKa would ensure it carries a negative charge, allowing it to migrate against the EOF in a bare fused-silica capillary. The buffer composition, including the type of buffer (e.g., phosphate, borate) and the presence of organic modifiers (e.g., methanol, acetonitrile), can be adjusted to optimize selectivity and resolution.

Applied Voltage: The applied voltage directly influences the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate Joule heating, which may affect the separation.

Capillary Dimensions and Temperature: The length and internal diameter of the capillary affect the separation efficiency and analysis time. Temperature control is important to ensure reproducible migration times and prevent sample degradation.

Detection: UV-Vis detection is commonly used in CE. The wavelength for detection would be selected based on the UV absorbance spectrum of this compound, which is expected to have strong absorbance due to the quinoline (B57606) chromophore.

While no specific CZE method for this compound has been detailed in the literature, methods developed for other sulfated aromatic compounds and quinoline derivatives provide a strong basis for method development. For instance, the separation of sulfated polysaccharides and other sulfated organic compounds has been successfully achieved using CE, often employing low pH buffers and sometimes with reversed polarity. mdpi.comnih.govrsc.org The analysis of quinoline derivatives by CE has also been reported, demonstrating the suitability of this technique for this class of compounds. rsc.org

Potential CZE Method Parameters for this compound:

ParameterValue
CapillaryFused silica, 50 µm i.d., 50 cm total length
Background Electrolyte20-50 mM Phosphate or Borate buffer
pH7.0 - 9.0
Applied Voltage15 - 25 kV
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at a suitable wavelength (e.g., 230 or 254 nm)

This table presents a hypothetical but scientifically plausible set of starting parameters for the CZE analysis of this compound, based on established methods for similar compounds.

Other CE techniques, such as Micellar Electrokinetic Chromatography (MEKC), could also be employed, particularly for the simultaneous analysis of this compound and its potential non-sulfated precursors or metabolites. MEKC utilizes surfactants in the BGE to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds.

Sample Preparation Methodologies for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental samples (soil, water), agricultural products, or biological fluids necessitates efficient sample preparation to remove interfering substances and concentrate the analyte of interest. Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two widely used and adaptable techniques for this purpose.

Solid-Phase Extraction (SPE)

SPE is a versatile technique that can be tailored to the specific properties of the analyte and the matrix. wikipedia.org For the extraction of this compound, the choice of the SPE sorbent is critical.

Reversed-Phase (RP) SPE: Sorbents like C18 or polymeric materials can be used to retain this compound from aqueous samples based on hydrophobic interactions with the quinoline ring. The sample would be loaded at a neutral pH, and after washing away polar interferences, the analyte would be eluted with an organic solvent like methanol or acetonitrile.

Ion-Exchange (IEX) SPE: Given the presence of the sulfate group, an anion-exchange sorbent could be employed. At a suitable pH, this compound will be negatively charged and can be retained on a positively charged sorbent. Elution is typically achieved by changing the pH or increasing the ionic strength of the eluting solvent.

Mixed-Mode SPE: Sorbents that combine both reversed-phase and ion-exchange properties can offer enhanced selectivity for the extraction of this compound.

Hypothetical SPE Protocol for this compound from Water:

StepProcedure
Sorbent Polymeric Reversed-Phase or Strong Anion Exchange
Conditioning Methanol followed by water
Sample Loading Aqueous sample (pH adjusted if necessary)
Washing Water to remove salts, followed by a weak organic solvent to remove less retained interferences
Elution Methanol or acetonitrile (for RP) or a high ionic strength/pH-adjusted solvent (for IEX)
Evaporation & Reconstitution The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis

This table outlines a general SPE workflow that could be optimized for the extraction of this compound from aqueous matrices.

QuEChERS

The QuEChERS method is a popular sample preparation technique, particularly in the analysis of pesticide residues in food matrices. mdpi.comrsc.orgnih.govresearchgate.netiaea.org It involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation, and a subsequent dispersive SPE (dSPE) cleanup step.

A modified QuEChERS protocol could be developed for the extraction of this compound from solid matrices like soil or food. The choice of salts in the extraction step and the sorbents in the dSPE step would be crucial for achieving good recovery and cleanup. For a polar and acidic compound like this compound, a buffered QuEChERS method (e.g., using acetate or citrate buffers) might be preferable to maintain a consistent pH and improve extraction efficiency. The dSPE cleanup step could utilize a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

Potential QuEChERS Protocol Parameters for this compound in a Food Matrix:

StepProcedure
Homogenization A representative sample is homogenized.
Extraction Acetonitrile is added, followed by shaking.
Partitioning A salt mixture (e.g., MgSO4, NaCl, and a buffering salt) is added to induce phase separation.
Centrifugation The sample is centrifuged to separate the acetonitrile layer.
Dispersive SPE Cleanup An aliquot of the acetonitrile extract is mixed with a dSPE sorbent mixture (e.g., PSA, C18, GCB) to remove interferences.
Final Analysis The cleaned extract is analyzed by a suitable technique like LC-MS/MS or CE.

This table describes a potential QuEChERS workflow that could be adapted for the analysis of this compound in complex solid samples.

The successful implementation of these advanced analytical methodologies is essential for the reliable characterization and quantification of this compound, ensuring accurate monitoring in various applications.

Mechanisms of Action of Quinacetol Sulfate at the Molecular and Cellular Level Preclinical Context

Investigation of Biochemical Pathways and Enzyme Interactions

The primary classification of Quinacetol sulfate (B86663) as a metalloenzyme inhibitor suggests that its mechanism of action involves the disruption of enzymatic processes mediated by metalloenzymes. These enzymes are ubiquitous in biological systems and play critical roles in a vast array of metabolic pathways.

Inhibition Kinetics of Specific Enzymes (e.g., Metalloenzymes)

As a metalloenzyme inhibitor, Quinacetol sulfate is hypothesized to interact with the active sites of enzymes that utilize metal cofactors, such as zinc, copper, iron, or manganese. nih.govrsc.org These interactions can lead to a reduction or complete cessation of the enzyme's catalytic function. The study of enzyme inhibition kinetics is vital for characterizing such interactions. This field quantifies how an inhibitor affects enzyme activity by measuring parameters like the inhibition constant () and the half-maximal inhibitory concentration (). sigmaaldrich.comucdavis.edu These values help determine the potency and type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations. sigmaaldrich.comucdavis.eduresearchgate.net While this compound is identified as a metalloenzyme inhibitor and fungicide, specific kinetic data, such as or values for this compound against particular metalloenzymes, were not detailed in the provided search results. However, research on other sulfate analogs has explored their inhibition kinetics with enzymes like sulfate adenylyl transferase (Sat), providing a framework for understanding such studies. biorxiv.org

Cellular Modulatory Effects (In Vitro Studies)

The cellular effects of this compound are primarily understood through its classification as a fungicide, indicating its ability to inhibit fungal growth and viability at the cellular level.

Effects on Microbial Cellular Processes (e.g., Fungal Pathogen Inhibition in Vitro)

This compound exhibits antifungal activity, suggesting it modulates key cellular processes in fungi. google.comgoogle.comscribd.com In vitro studies are crucial for evaluating this activity, typically by determining the Minimum Inhibitory Concentration (MIC) against various fungal species. nih.govscielo.org.mx The MIC represents the lowest concentration of the compound that prevents visible fungal growth. nih.gov Antifungal agents can exert their effects by interfering with various cellular mechanisms, such as disrupting the integrity of the fungal cell wall or membrane, inhibiting essential metabolic enzymes, or interfering with cell division. nih.govresearchgate.netmdpi.com For example, other compounds have been shown to damage microbial membranes or inhibit spore germination. nih.govresearchgate.netmdpi.com Although this compound is classified as a fungicide, specific in vitro data detailing its MIC values against particular fungal pathogens or elaborating on its impact on specific fungal cellular processes were not available in the provided search results.

Molecular Level Interactions and Binding Affinities

Understanding the specific molecular interactions and binding affinities of this compound is fundamental to elucidating its mechanism of action at a detailed level. researchgate.netmdpi.com This involves characterizing how the molecule physically fits into its target binding site and the strength of the forces that stabilize this interaction. High-resolution techniques like X-ray crystallography or cryo-electron microscopy can provide detailed structural insights into the complex formed between this compound and its target, identifying specific amino acid residues or metal ions involved in binding. mdpi.com Computational methods, including molecular docking and molecular dynamics simulations, are also employed to predict and analyze these interactions and estimate binding affinities. mdpi.com Binding affinity is typically quantified by parameters such as the dissociation constant () or inhibition constant (), which indicate the concentration at which half of the target is bound or inhibited, respectively. sigmaaldrich.com While this compound is identified as a metalloenzyme inhibitor, specific data detailing its precise molecular interactions, such as hydrogen bonding patterns, hydrophobic contacts, or quantitative binding affinities (, ) to specific targets, were not found within the provided search results.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design of Quinacetol Sulfate (B86663) Analogues Based on SAR

The development of analogues for compounds like quinacetol sulfate is typically guided by Structure-Activity Relationship (SAR) principles. This compound is recognized as a derivative of quinacetol, indicating that modifications have been made to the parent structure medkoo.combcpcpesticidecompendium.org. While specific SAR-driven analogue design studies focused exclusively on this compound were not detailed in the reviewed literature, general approaches in pesticide development provide insight. For quinoline-based compounds, SAR studies often involve systematic modifications to the quinoline (B57606) scaffold, such as altering substituents at various positions on the ring, or modifying existing functional groups like the acetyl or hydroxyl moieties researchgate.netnih.govijaems.commdpi.comresearchgate.netmdpi.com. These alterations aim to optimize fungicidal potency, broaden the spectrum of activity, or improve other desirable characteristics. The formation of the sulfate salt itself represents a structural modification designed to enhance a key property: water solubility ontosight.ai. The broader research into quinoline derivatives highlights that such structural variations are instrumental in discovering and refining compounds with enhanced biological efficacy nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the molecular structure or physicochemical properties of compounds and their observed biological activities ijaems.comresearchgate.netresearchgate.net. This approach utilizes molecular descriptors—such as lipophilicity, electronic distribution, steric bulk, and topological indices—to quantify structural features and predict activity nih.govijaems.commdpi.comresearchgate.net. QSAR models are invaluable tools in drug and pesticide discovery, enabling the prediction of the activity of novel compounds and guiding the rational design of more potent and selective agents ijaems.commdpi.comresearchgate.netresearchgate.netresearchgate.net. The quinoline scaffold has been a subject of QSAR investigations for various biological activities, including antifungal efficacy nih.govijaems.commdpi.comresearchgate.net. These studies analyze how variations in molecular descriptors influence the compound's interaction with biological targets. However, specific QSAR models developed for the fungicidal activity of this compound were not identified within the scope of the provided literature.

Correlation of Molecular Structure with Preclinical Pharmacokinetic Properties

Information directly correlating the molecular structure of this compound with its preclinical pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), was not found in the reviewed literature. The available data primarily focuses on the compound's chemical identity, its fungicidal activity, and the structural basis for these properties. Further research would be necessary to establish such correlations.

Data Tables

Table 1: Quinacetol vs. This compound: Structural and Property Comparison

FeatureQuinacetolThis compoundSource(s)
Chemical FormulaC₁₁H₉NO₂2C₁₁H₉NO₂.H₂O₄S ijaems.comherts.ac.uk / mdpi.comncats.io
Molecular Weight187.2 g/mol 472.47 g/mol medkoo.comresearchgate.net / mdpi.comncats.io
CAS Registry Number2598-31-457130-91-3 medkoo.comagropages.com / medkoo.combcpcpesticidecompendium.org
Active MoietyYesNo (Quinacetol is the active moiety) researchgate.net
Key Structural FeaturesQuinoline ring, 8-hydroxyl, 5-acetylQuinoline ring, 8-hydroxyl, 5-acetyl, Sulfate salt ijaems.comagropages.com / ontosight.aimdpi.com
Primary RoleFungicide, Organic synthesis intermediateFungicide, Enhanced water solubility medkoo.comagropages.com / ontosight.aiagropages.com
StereochemistryAchiralAchiral mdpi.comncats.io

Table 2: Key Structural Features of Quinacetol and Their Implied Roles

Structural FeatureDescriptionImplied Role in Activity/PropertiesSource(s)
Quinoline Ring SystemHeterocyclic aromatic coreCore scaffold for biological activity (fungicidal); known pharmacophore ontosight.ainih.govnih.govnih.gov
8-Hydroxyl Group-OH group at position 8Contributes to electronic/steric profile; potential interaction site ijaems.comagropages.com
5-Acetyl Group-COCH₃ group at position 5Contributes to electronic/steric profile; potential target interaction ijaems.comagropages.com
Sulfate MoietySO₄²⁻ counterion (in this compound)Enhances water solubility, facilitating formulation and delivery ontosight.aimdpi.com

Compound List

Quinacetol

this compound

Quinoline

Sulfate

Computational Chemistry and Molecular Modeling Applications in Quinacetol Sulfate Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets of a compound and understanding the molecular basis of its activity. For Quinacetol sulfate (B86663), molecular docking simulations could theoretically be employed to identify specific fungal enzymes or proteins that it binds to, thereby elucidating its fungicidal mechanism of action. By simulating the binding of Quinacetol sulfate to a library of known fungal protein targets, researchers could predict binding affinities and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for its efficacy. However, no specific research studies applying molecular docking to this compound for target identification or binding mode prediction were identified in the reviewed literature.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. They allow researchers to observe the dynamic fluctuations and conformational changes of molecules and their interactions with biological targets over time. For this compound, MD simulations could provide insights into its flexibility, the stability of its binding to potential targets, and how its conformation might change upon interaction with a protein or enzyme. Such simulations could reveal critical conformational states that are essential for its fungicidal activity or help in understanding how environmental factors might influence its behavior. Despite the potential utility, specific MD simulations focusing on the conformational dynamics of this compound were not found in the examined scientific literature.

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to determine the electronic structure of molecules, providing detailed information about electron distribution, molecular orbitals, and reactivity. For this compound, QM calculations could be used to understand its electronic properties, such as charge distribution, dipole moment, and frontier molecular orbitals (HOMO/LUMO). These properties are fundamental to predicting its chemical reactivity, potential for intermolecular interactions, and even its spectroscopic characteristics. Such analyses could offer a deeper understanding of how this compound interacts with its environment or biological targets at a fundamental electronic level. However, specific research employing QM calculations for the electronic structure analysis of this compound was not identified in the literature search.

In Silico Prediction of Preclinical ADMET Properties

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital in the early stages of drug discovery and development, as well as for understanding the behavior of agrochemicals. These computational approaches can forecast how a compound might be absorbed into an organism, how it distributes, how it is metabolized, how it is excreted, and its potential toxic effects, without the need for extensive experimental testing. For this compound, predicting its ADMET profile could offer insights into its environmental fate, potential for bioaccumulation, and any inherent toxicological concerns, which would be crucial for its safe and effective application. However, no specific studies detailing the in silico prediction of preclinical ADMET properties for this compound were found.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional features of a molecule that are necessary for its biological activity. Virtual screening then uses these pharmacophore models to rapidly search large databases of chemical compounds to identify potential new drug candidates or agrochemicals that share similar activity-conferring features. For this compound, a pharmacophore model could be developed based on its known fungicidal activity, highlighting key features responsible for its interaction with fungal targets. This model could then be used in virtual screening to identify novel compounds with similar or improved fungicidal properties, or to explore new potential applications for this compound itself by screening it against diverse biological targets. However, specific research applying pharmacophore modeling or virtual screening approaches to this compound was not identified.

Compound List:

this compound

Maneb (B1676018)

Quinazamid

Quinconazole

Rabenzazole

Salicylanilide

SSF-109

Sultropen

Tecoram

Thiadifluor

Thicyofen

Thiochlorfenphim

Thiophanate

Thioquinox

Tioxymid

Triamiphos

Triarimol

Triazbutil

Trichlamide

Urbacid

XRD-563

Zarilamide

IK-1140

Amikacin

Phosphinothricin N-acetyltransferase (PAT) enzyme

Streptomyces viridochromogenes PAT enzyme

Streptomyces hygroscopicus PAT enzyme

Acetohydroxyacid synthase large subunit

Arabidopsis thaliana acetohydroxyacid synthase large subunit

Aryloxyalkanoate di-oxygenase 12 (AAD-12) protein

Delftia acidovorans AAD-12 protein

5-EPSPS enzyme

Zea mays 5-EPSPS

Agrobacterium tumefaciens strain CP4 enzyme

Environmental Fate, Behavior, and Ecotoxicological Considerations of Quinacetol Sulfate

Environmental Release and Distribution Pathways

Quinacetol sulfate (B86663) is primarily utilized in agricultural settings as a fungicide, often in combination with other active ingredients such as maneb (B1676018) ontosight.ai. Its application to crops or seeds introduces it into the environment. A significant pathway for its release and distribution is agricultural runoff, which occurs when precipitation or snowmelt transports applied chemicals from treated fields into adjacent water bodies epa.gov. Pesticides, including fungicides like Quinacetol sulfate, can be carried by runoff into surface waters and, through soil infiltration, can also reach groundwater epa.gov. The extent of this environmental movement is influenced by various factors, including the application rates, the specific landscape and soil characteristics, climatic conditions, and the farming practices employed epa.gov.

Biodegradation and Abiotic Transformation in Environmental Matrices

Specific data detailing the biodegradation pathways and rates, as well as abiotic transformation processes for this compound in environmental matrices, are not extensively detailed in the available search results. The environmental fate of chemical compounds is generally governed by microbial activity (biodegradation) and non-biological processes (abiotic transformation), such as hydrolysis, photolysis, and oxidation cdc.gov. While research exists on the biodegradation of sulfate compounds or other surfactants by microorganisms like Pseudomonas species hibiscuspublisher.com, and the role of sulfate in enhancing the degradation of other environmental contaminants neiwpcc.orgnih.gov, direct evidence for this compound's specific degradation mechanisms and rates in soil or water is limited within the provided information. The transformation of sulfur-containing compounds, including sulfates, is often linked to the prevailing redox conditions within an environment nih.gov.

Environmental Monitoring and Remediation Strategies

Environmental Monitoring: The identification and quantification of chemical contaminants in the environment are critical for assessing their potential impact. Analytical methodologies are continuously developed and evaluated by agencies like the U.S. Environmental Protection Agency (EPA) to measure chemical pollutants across various environmental media, including water and soil wbdg.org. Techniques such as stable isotope analysis can be employed to trace the origins of specific contaminants, including sulfate pollution in water systems nih.gov.

Remediation Strategies: A diverse array of strategies exists for environmental remediation, aimed at mitigating the effects of chemical contamination. These include:

Bioremediation: This approach leverages microorganisms to degrade or transform contaminants. It can involve enhancing natural attenuation processes, such as sulfate-enhanced biodegradation of hydrocarbons neiwpcc.orgnih.gov.

In-situ Treatment: This involves applying treatment technologies directly at the contaminated site, which may include the use of biogeochemical reagents like zero-valent iron (ZVI), carbon substrates, and specific bacterial strains erm.com.

Physicochemical Methods: Techniques such as adsorption, catalytic degradation, and advanced oxidation processes, often augmented by nanotechnology, are explored for the removal of pollutants from water, air, and soil appleacademicpress.com.

Source Control and Containment: Strategies like soil vapor extraction (SVE) for source area remediation erm.com or the implementation of permeable barriers can also be employed.

The selection of an appropriate remediation strategy is highly site-specific, dependent on the nature of the contamination, prevailing environmental conditions, and considerations of cost-effectiveness erm.comiaea.org.

Remediation CategorySpecific Strategy / TechnologyApplication ContextSource
BioremediationSulfate-enhanced biodegradationEnhancing degradation of hydrocarbons (e.g., BTEX) in groundwater; synergistic remediation of organohalide-heavy metal pollution. neiwpcc.orgnih.goverm.com
In-situ TreatmentZero-valent iron (ZVI), carbon substrate, sulfates, DHC bacteriaBiogeochemical reagent application for contaminant reduction. erm.com
PhysicochemicalAdsorption, catalytic degradation, photocatalysis, advanced oxidation methods (often nano-enabled)Removal of pollutants from water, air, and soil. appleacademicpress.com
MonitoringStable isotope techniques (e.g., for sulfate sources)Identifying sources of sulfate pollution in water environments. nih.gov
MonitoringAnalytical methods for chemical pollutant measurementMeasuring concentrations of chemical pollutants in drinking water, surface water, groundwater, wastewater, sediments, and solid wastes. wbdg.org

Regulatory Frameworks for Environmental Management

The regulation of this compound, particularly when formulated in mixtures such as the this compound-maneb fungicide, varies across different countries and regions ontosight.ai. In the United States, the Environmental Protection Agency (EPA) oversees the use of such agricultural chemicals under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) ontosight.ai. While specific environmental regulations directly targeting this compound are not detailed in the provided search results, general regulatory frameworks for pesticide management and environmental protection are applicable. The World Health Organization (WHO) also provides hazard classifications for pesticides, which can inform regulatory approaches iloencyclopaedia.org. There is an increasing emphasis on sustainable agricultural practices and integrated pest management (IPM) strategies as alternatives to conventional chemical applications, driven by growing environmental concerns ontosight.ai.

Regulatory Body/ActJurisdictionRelevance to this compound (or mixtures)Source
EPA (Environmental Protection Agency)United StatesRegulates pesticide use under FIFRA. ontosight.ai
FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act)United StatesGoverning act for pesticide registration and use. ontosight.ai
WHO (World Health Organization)GlobalClassifies pesticides by hazard. iloencyclopaedia.org

List of Compounds Mentioned:

this compound

Maneb

Sulfate

Zero-valent iron (ZVI)

Hydrocarbons

Heavy metals (e.g., Arsenic(III), Nickel(II), Copper(II), Lead(II))

Patent Landscape and Intellectual Property in Quinacetol Sulfate Development

Analysis of Existing Patents Related to Quinacetol Sulfate (B86663) and its Applications

Existing patents reveal that Quinacetol sulfate is predominantly featured as an active ingredient in agrochemical compositions, with a significant focus on its use as a fungicide and herbicide. Several patent applications and granted patents identify this compound as a component in broader chemical classes or as one of several active ingredients in complex formulations. These patents often aim to protect specific applications, synergistic combinations, or improved delivery systems for this compound within agricultural contexts.

The patent literature indicates that this compound has been included in patent claims related to agricultural compositions, stable oil dispersions, oil-based concentrates, and synergistic fungicidal mixtures. Companies such as Corteva Agriscience LLC (formerly Dow AgroSciences) appear to be active in patenting formulations and mixtures involving this compound.

Table 1: Key Patents Related to this compound and its Applications

Patent NumberPublication DateAssigneePrimary Application Area
WO2012108873A12012-08-16Not explicitly statedStable agrochemical oil dispersions
WO2015145105A12015-09-16Not explicitly statedAgrochemical oil-based concentrates
US 8,658,130 B12014-02-25Not explicitly statedAgricultural compositions (including herbicides)
US 2012/0208700 A12012-08-16Not explicitly statedStable Oil Dispersion (OD) formulations of agrochemical products
US20150065529A12015-03-12Corteva Agriscience LLCSynergistic fungicidal mixtures for fungal control in cereals
US9247742B22016-01-26Not explicitly statedSynergistic fungicidal compositions
EP 2604268 B12015-09-16Not explicitly statedProcess for the preparation of thiazole (B1198619) derivatives (lists this compound as a known pesticide)
US7935826B22011-05-03Not explicitly statedInsecticidal N-substituted (heteroaryl)cycloalkyl sulfoximines (lists this compound in broader context)
EP 2485592 B12015-09-16Not explicitly statedSynergistic fungicidal mixtures for fungal control in cereals
US 8,389,579 B22013-02-13Not explicitly statedBiocide compositions with improved storage stability
US 2020/0236925 A12020-07-23Not explicitly statedFormulations (mentions this compound)
WO2018204436 A12018-11-08Corteva Agriscience LLCSynergistic mixtures for fungal controls in cereals
US 2013/0028345 A12013-02-07DOW AGROSCIENCES LLCGranules with improved dispersion properties (lists this compound)

Novel Synthetic Routes and Process Patents

The publicly available patent literature does not prominently feature patents specifically dedicated to novel synthetic routes or manufacturing processes for this compound itself. Instead, patents such as EP 2604268 B1 epo.org and others list this compound within broader categories of known pesticides or active ingredients when describing processes for preparing related chemical classes, such as thiazole derivatives. This suggests that the fundamental synthesis of this compound is established, and the focus of recent patenting activity has shifted towards its application and formulation rather than its core chemical synthesis. Therefore, specific patents detailing proprietary, novel synthetic pathways for this compound are not a primary characteristic of its intellectual property landscape as presented in the search results.

Patenting of this compound Derivatives and Formulations (Non-Clinical Focus)

A significant portion of the patent activity surrounding this compound is dedicated to its formulation into stable and effective agrochemical products. Patents describe various formulation types designed to improve the handling, stability, and application of this compound, including oil dispersions (OD) google.comgoogle.com, oil-based concentrates google.com, and granules with enhanced dispersion properties justia.com. These formulations often involve specific rheology modifiers or dispersants to ensure homogeneity and efficacy.

Furthermore, a notable trend in the patent landscape is the development of synergistic fungicidal mixtures. Several patents claim compositions where this compound is combined with other active fungicidal agents, such as azoxystrobin, boscalid, prothioconazole, and prochloraz, to achieve enhanced or broader-spectrum fungal control in crops like cereals google.comepo.orgjustia.com. These patents aim to protect the synergistic effects and improved performance resulting from these specific combinations.

Table 2: Patents Focusing on this compound Formulations and Synergistic Mixtures

Patent NumberPublication DateAssigneeKey Formulation/Mixture Type
WO2012108873A12012-08-16Not explicitly statedStable agrochemical oil dispersions
WO2015145105A12015-09-16Not explicitly statedAgrochemical oil-based concentrates
US 2012/0208700 A12012-08-16Not explicitly statedOil Dispersion (OD) formulations
US20150065529A12015-03-12Corteva Agriscience LLCSynergistic fungicidal mixtures (for cereals)
US9247742B22016-01-26Not explicitly statedSynergistic fungicidal compositions
EP 2485592 B12015-09-16Not explicitly statedSynergistic fungicidal mixtures (for cereals)
WO2018204436 A12018-11-08Corteva Agriscience LLCSynergistic fungicidal mixtures (for cereals)
US 2013/0028345 A12013-02-07DOW AGROSCIENCES LLCGranules with improved dispersion properties
US 8,389,579 B22013-02-13Not explicitly statedBiocide compositions with improved storage stability
US 2020/0236925 A12020-07-23Not explicitly statedOil-in-water emulsion (EW) formulations

Implications of Intellectual Property for Future Research and Development

The existing patent landscape for this compound has significant implications for future research and development (R&D). The strong focus on formulations and synergistic mixtures suggests that companies have invested in protecting specific delivery systems and combination products that enhance the utility and marketability of this compound. This concentration of IP in formulations and mixtures implies that developing entirely new, unpatented synthetic routes for this compound might be less of a priority compared to innovating in how the compound is delivered and combined.

For entities looking to conduct R&D involving this compound, understanding the existing patent landscape is crucial for ensuring freedom to operate. This includes navigating patents covering specific formulation types (e.g., OD, EW, granules) and synergistic combinations. Opportunities for future R&D may lie in identifying novel synergistic partners, developing improved or more sustainable formulation technologies, exploring new application areas not yet covered by existing patents, or potentially developing novel derivatives if patent protection for existing ones is nearing expiration or if novel chemical space can be identified. The patent activity indicates a continued interest in optimizing the performance and application of this compound within the agrochemical industry.

Compound Name List:

this compound

Future Research Directions and Emerging Applications of Quinacetol Sulfate Non Clinical

Exploration of Novel Preclinical Biological Activities (e.g., in other non-human disease models)

While the fungicidal activity of Quinacetol sulfate (B86663) is established, its broader biological activities in non-human, preclinical models are not extensively documented in publicly accessible literature. Future research could strategically explore its potential efficacy in a variety of disease models, moving beyond its current application.

Table 1: Potential Areas for Preclinical Biological Activity Screening of Quinacetol Sulfate

Potential Area of Investigation Rationale and Research Focus
Antiviral Activity The quinoline (B57606) scaffold is a core structure in several antiviral compounds. Research could involve in vitro screening of this compound against a panel of non-human viruses to identify any potential inhibitory effects on viral replication or entry.
Antibacterial Activity Given its known effect on fungi, exploring its efficacy against a broad spectrum of pathogenic bacteria, including antibiotic-resistant strains, in non-human models would be a logical next step. Mechanistic studies could elucidate its mode of action.
Anti-inflammatory Properties Chronic inflammation is a hallmark of many diseases. Preclinical studies in animal models of inflammation (e.g., induced arthritis or dermatitis) could reveal any immunomodulatory effects of this compound.
Antiparasitic Activity The quinoline core is also present in several antiparasitic drugs. Investigating the efficacy of this compound against common veterinary parasites in vitro and in vivo could open new avenues for its use in animal health.

Development of Advanced Analytical Techniques for Environmental and Biological Monitoring (Non-Human)

The responsible use of any chemical agent necessitates robust methods for its detection and quantification in various matrices. For this compound, the development of advanced analytical techniques is crucial for monitoring its presence in environmental samples (soil, water) and in non-human biological systems to understand its environmental fate and pharmacokinetics.

Table 2: Proposed Advanced Analytical Techniques for this compound

Analytical Technique Application and Potential Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development of a validated LC-MS/MS method would offer high sensitivity and selectivity for the quantification of this compound and its potential metabolites in complex matrices like soil extracts or animal plasma.
High-Performance Thin-Layer Chromatography (HPTLC) HPTLC could serve as a cost-effective and high-throughput screening method for the semi-quantitative analysis of this compound in a large number of samples, particularly in resource-limited settings.
Electrochemical Sensors The design of novel electrochemical sensors based on modified electrodes could provide a rapid and portable tool for the in-field detection of this compound in water sources, aiding in real-time environmental monitoring.
Immunoassays (e.g., ELISA) The development of specific antibodies against this compound would enable the creation of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for its detection in various environmental and biological samples.

Integration with Sustainable Chemistry Principles for Synthesis and Application

The principles of green and sustainable chemistry are paramount in modern chemical research and industry. Future research on this compound should focus on developing more environmentally benign methods for its synthesis and exploring applications that align with sustainability goals.

Key Research Objectives:

Greener Synthesis Routes: Investigation into catalytic (including biocatalytic) and solvent-free or aqueous-based synthetic pathways to produce this compound, minimizing the use of hazardous reagents and solvents.

Biodegradability Studies: Conducting thorough studies to assess the biodegradability of this compound in various environmental compartments to understand its persistence and potential for bioaccumulation.

Controlled-Release Formulations: The development of biodegradable polymer-based or other controlled-release formulations could enhance its efficacy as a fungicide while minimizing its environmental impact.

Potential Use in Advanced Materials Science or as Research Reagents

The unique chemical structure of this compound, featuring a quinoline ring system, suggests potential applications in materials science and as a specialized research tool.

Potential Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the this compound structure could act as ligands for the formation of coordination polymers or MOFs with interesting photophysical or catalytic properties.

Fluorescent Probes: Quinoline derivatives are known for their fluorescent properties. Research could explore the potential of this compound or its derivatives as fluorescent probes for the detection of specific metal ions or biomolecules in non-human systems.

Corrosion Inhibitors: The heterocyclic nature of the quinoline ring suggests that this compound could be investigated as a potential corrosion inhibitor for various metals and alloys, a property common to many nitrogen-containing organic compounds.

Biotechnological Applications and Biocatalysis involving this compound

Prospective Research Areas:

Enzymatic Synthesis: Exploring the use of enzymes, such as hydrolases or transaminases, for the stereoselective synthesis of this compound or its precursors could lead to more efficient and sustainable production methods.

Biocatalytic Derivatization: Employing enzymes to create novel derivatives of this compound with potentially enhanced or new biological activities. This could involve processes like glycosylation or hydroxylation.

Microbial Degradation: Identifying and characterizing microorganisms and their enzymatic pathways capable of degrading this compound would be crucial for developing bioremediation strategies for contaminated sites.

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Feasible Synthetic Routes

Reactant of Route 1
Quinacetol sulfate
Reactant of Route 2
Reactant of Route 2
Quinacetol sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.